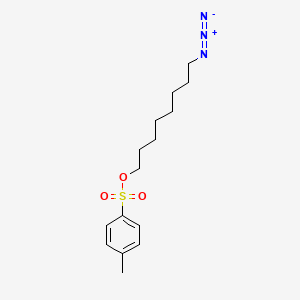

8-azidooctyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-azidooctyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C15H23N3O3S It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with an 8-azidooctyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 8-azidooctyl ester typically involves the esterification of toluene-4-sulfonic acid with 8-azidooctanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of toluene-4-sulfonic acid 8-azidooctyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The azido group in toluene-4-sulfonic acid 8-azidooctyl ester can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

Click Chemistry: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: Toluene-4-sulfonic acid 8-aminooctyl ester.

Click Chemistry: Triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 8-azidooctyl 4-methylbenzenesulfonate is used as a precursor in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used for the modification of biomolecules. The azido group allows for bioorthogonal labeling, enabling the study of biological processes in living cells without interfering with native biochemical pathways.

Medicine: this compound is explored for its potential in drug delivery systems. The azido group can be used to attach therapeutic agents to targeting molecules, improving the specificity and efficacy of treatments.

Industry: In industrial applications, this compound is used in the development of new materials, particularly in the field of polymers and coatings. The azido group can be used to introduce functional groups into polymers, enhancing their properties.

Mecanismo De Acción

The mechanism of action of toluene-4-sulfonic acid 8-azidooctyl ester primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific modification of biomolecules without affecting native biochemical processes.

Comparación Con Compuestos Similares

Toluene-4-sulfonic acid 8-aminooctyl ester: Similar structure but with an amino group instead of an azido group.

Toluene-4-sulfonic acid 8-hydroxyoctyl ester: Similar structure but with a hydroxyl group instead of an azido group.

Toluene-4-sulfonic acid 8-bromoctyl ester: Similar structure but with a bromo group instead of an azido group.

Uniqueness: 8-azidooctyl 4-methylbenzenesulfonate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. The azido group also provides a handle for further functionalization, making this compound versatile in various fields of research and industry.

Actividad Biológica

8-Azidooctyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. The azide functional group in this compound allows for click chemistry reactions, making it a valuable tool in bioconjugation and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₉N₃O₃S. Its structure includes an azide group (-N₃), which is known for its reactivity in various chemical transformations, particularly in the formation of triazoles through click chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 319.39 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The azide group can react with alkyne-containing biomolecules, facilitating the labeling or modification of proteins and nucleic acids.

- Inhibition of Enzyme Activity : Preliminary studies suggest that compounds with similar structures may act as inhibitors of specific enzymes involved in cellular signaling pathways.

- Modulation of Cellular Processes : By altering the interactions between proteins, this compound may influence processes such as cell proliferation and apoptosis.

Case Studies

- Protein Labeling : A study demonstrated the use of this compound in labeling proteins for imaging studies. The azide group's ability to form stable conjugates allowed researchers to visualize protein localization within cells using fluorescence microscopy.

- Anticancer Activity : In vitro assays revealed that derivatives of sulfonate esters exhibit cytotoxic effects against certain cancer cell lines. While specific data on 8-azidooctyl is limited, related compounds have shown promise in targeting cancer cells by disrupting metabolic pathways.

- Enzyme Inhibition : Research indicated that sulfonate esters could inhibit the activity of certain kinases involved in cancer progression. Further investigation into the specific inhibitory effects of 8-azidooctyl on these enzymes is warranted.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-Methylbenzenesulfonate | Moderate cytotoxicity | Non-specific enzyme inhibition |

| Octyl azide | High reactivity in bioconjugation | Click chemistry |

| 8-Azidooctyl benzenesulfonate | Potential enzyme inhibition | Protein modification |

Propiedades

IUPAC Name |

8-azidooctyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-14-8-10-15(11-9-14)22(19,20)21-13-7-5-3-2-4-6-12-17-18-16/h8-11H,2-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEAXJAZMBWHSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.